![molecular formula C17H18Cl2N2O2S B503089 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 865591-28-2](/img/structure/B503089.png)
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A precursor in the synthesis of the target compound.
4-Methylbenzenesulfonyl chloride: A reagent used in the synthesis.
Other piperazine derivatives: Compounds with similar structures but different substituents.
Uniqueness
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its dichlorophenyl and methylphenylsulfonyl groups may contribute to its specific interactions with molecular targets, leading to unique biological activities.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)14-4-7-16(18)17(19)12-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFCHSLQVJWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)
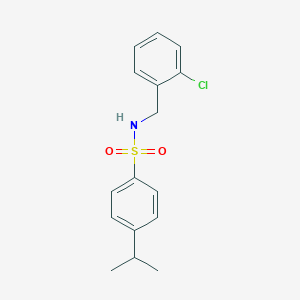
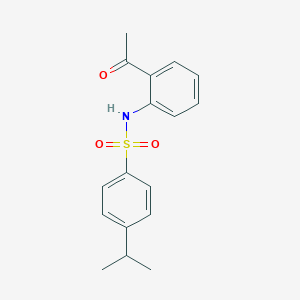
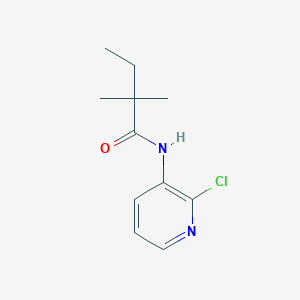
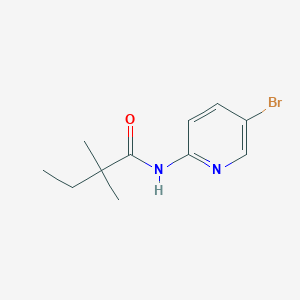
![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)
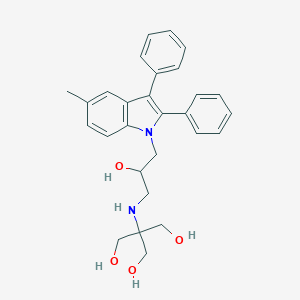
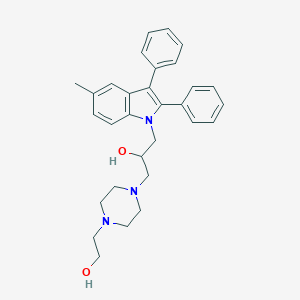
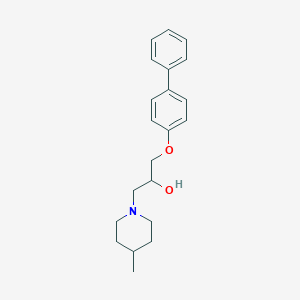
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
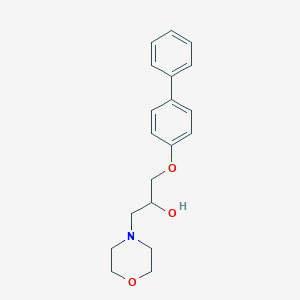
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)
